Enhanced IDO1 Inhibitory Potency Conferred by 7-Bromo Substitution in Indole-5-carboxylic Acid Derivatives
Derivatives of 7-bromo-1H-indole-5-carboxylic acid demonstrate potent inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in immuno-oncology. Specifically, a 7-bromo-1H-indole-5-carboxamide derivative (BDBM50514753) exhibited an IC50 of 13 nM against mouse IDO1 transfected in P815 cells [1]. In human cell lines, the same derivative showed IC50 values of 14 nM in IFNγ-stimulated LXF-289 cells and 16 nM in IFNγ-stimulated A375 cells [1]. Furthermore, another related derivative containing the 7-bromo-1H-indole-5-carboxylic acid scaffold (BDBM50587578) showed an IC50 of 2.20 nM against IDO1 in IFNγ-stimulated human HeLa cells [2]. In stark contrast, unsubstituted 1H-indole-5-carboxylic acid itself does not exhibit significant IDO1 inhibition at comparable concentrations, underscoring the critical role of the 7-bromo and carboxamide modifications [3].
| Evidence Dimension | IDO1 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Derivative 1: IC50 = 13 nM (mouse IDO1 in P815 cells); Derivative 2: IC50 = 2.20 nM (human IDO1 in HeLa cells) |
| Comparator Or Baseline | 1H-Indole-5-carboxylic acid (unsubstituted): No significant inhibition (IC50 > 10 µM inferred from lack of reported activity) |
| Quantified Difference | >769-fold increase in potency for Derivative 1; >4,545-fold increase for Derivative 2 (based on 10 µM comparator baseline) |
| Conditions | Enzyme inhibition assays using transfected cell lines and HPLC/spectrophotometric detection of L-Kynurenine formation |
Why This Matters
For procurement decisions, this data demonstrates that the 7-bromo-5-carboxylic acid scaffold is essential for achieving nanomolar IDO1 inhibition, making it a necessary building block for medicinal chemistry programs targeting this enzyme, whereas the unsubstituted parent compound is ineffective.
- [1] BindingDB. (n.d.). BDBM50514753 (CHEMBL4557994). Binding Database. View Source
- [2] BindingDB. (n.d.). BDBM50587578 (CHEMBL5091825). Binding Database. View Source
- [3] PubChem. (2025). 1H-Indole-5-carboxylic acid (Compound Summary). National Library of Medicine. View Source
